molecular formula C12H18N2Rh B12442018 Acetonitrile;cycloocta-1,5-diene;rhodium

Acetonitrile;cycloocta-1,5-diene;rhodium

Cat. No.: B12442018
M. Wt: 293.19 g/mol
InChI Key: YPJQLJYTVPZBNE-UHFFFAOYSA-N
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Description

Acetonitrile;cycloocta-1,5-diene;rhodium is a coordination compound that features a rhodium center coordinated to acetonitrile and cycloocta-1,5-diene ligands. This compound is known for its utility in various catalytic processes, particularly in organic synthesis and industrial applications. The presence of rhodium, a transition metal, imparts unique reactivity and stability to the compound, making it a valuable reagent in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;cycloocta-1,5-diene;rhodium typically involves the reaction of rhodium precursors with acetonitrile and cycloocta-1,5-diene. One common method is the reaction of rhodium chloride with cycloocta-1,5-diene in the presence of acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center. The resulting product is purified through recrystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process may involve multiple steps, including filtration, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;cycloocta-1,5-diene;rhodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species. Substitution reactions result in the formation of new rhodium-ligand complexes .

Scientific Research Applications

Acetonitrile;cycloocta-1,5-diene;rhodium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetonitrile;cycloocta-1,5-diene;rhodium involves the coordination of ligands to the rhodium center, which facilitates various catalytic processes. The rhodium center can undergo oxidative addition, reductive elimination, and migratory insertion reactions, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and ligands present .

Comparison with Similar Compounds

Similar Compounds

  • Acetylacetonatobis(cyclooctene)rhodium(I)
  • 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
  • Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)
  • Dirhodium Tetracaprolactamate
  • (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate

Uniqueness

Acetonitrile;cycloocta-1,5-diene;rhodium is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of acetonitrile and cycloocta-1,5-diene ligands allows for versatile coordination chemistry and catalytic applications. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C12H18N2Rh

Molecular Weight

293.19 g/mol

IUPAC Name

acetonitrile;cycloocta-1,5-diene;rhodium

InChI

InChI=1S/C8H12.2C2H3N.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;/h1-2,7-8H,3-6H2;2*1H3;

InChI Key

YPJQLJYTVPZBNE-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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